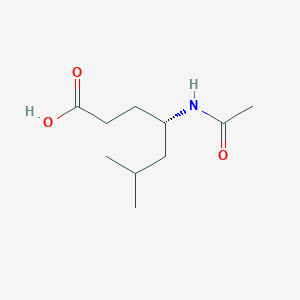

(4S)-4-Acetamido-6-methylheptanoic acid

Description

Structural Classification and Chirality of (4S)-4-Acetamido-6-methylheptanoic Acid

The systematic name, (4S)-4-Acetamido-6-methylheptanoic acid, precisely defines the molecule's structure. The foundation of the molecule is a heptanoic acid , a seven-carbon straight-chain saturated fatty acid. drugbank.com The structure is modified with two substituents: a methyl group at the sixth carbon atom and an acetamido group at the fourth carbon.

A crucial feature of this compound is its chirality . The designation "(4S)" specifies the stereochemistry at the fourth carbon, which is a chiral center. This specific spatial arrangement of the atoms is a defining characteristic that can significantly influence its biological interactions. The presence of functional groups like the carboxylic acid and the acetamido group allows the molecule to participate in various chemical reactions, including hydrolysis, esterification, and amide formation. smolecule.com

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.27 g/mol smolecule.com |

| IUPAC Name | (4S)-4-acetamido-6-methylheptanoic acid |

| Key Functional Groups | Carboxylic acid, Acetamido group, Methyl group |

| Chirality | Chiral at Carbon-4 with (S) configuration |

Contextualization as a Heptanoic Acid Derivative with Acetamido Functionality

(4S)-4-Acetamido-6-methylheptanoic acid is classified as a derivative of heptanoic acid. Heptanoic acid itself belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail of 4 to 12 carbon atoms. drugbank.com The functionalization of the basic heptanoic acid chain—specifically, the introduction of an acetamido group—transforms the parent fatty acid into a more complex molecule with altered physicochemical properties and potential for specific biological recognition.

The acetamido group, which is an amide, can enhance properties such as solubility and bioavailability compared to similar compounds lacking this feature. smolecule.com Such modifications are a common strategy in medicinal chemistry to create analogues of natural substances with improved characteristics. The presence of this functionality, combined with the specific chirality, makes (4S)-4-Acetamido-6-methylheptanoic acid a subject of interest for its potential to interact with biological systems, such as enzymes involved in metabolic pathways. smolecule.com

Relationship to Non-Proteinogenic Amino Acids and Peptidomimetic Scaffolds: Insights from Statine (B554654) and its Analogues [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid]

The structural features of (4S)-4-Acetamido-6-methylheptanoic acid establish a clear link to the fields of non-proteinogenic amino acids (NPAAs) and peptidomimetic design.

Non-Proteinogenic Amino Acids (NPAAs): NPAAs are amino acids that are not naturally encoded in the genetic code of organisms. nih.gov With over 800 naturally occurring and thousands of synthetically produced NPAAs, they represent a vast reservoir of chemical diversity for drug development. nih.gov Incorporating NPAAs into peptide structures is a powerful strategy to enhance stability against enzymatic degradation, improve potency, and modify pharmacokinetic profiles. nbinno.comnih.govbohrium.com

Peptidomimetic Scaffolds: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. lifechemicals.com They are developed to overcome the inherent limitations of peptide-based drugs, such as poor stability and low bioavailability. springernature.com By arranging essential functional groups in a specific spatial pattern, peptidomimetics can interact with biological targets like receptors and enzymes, producing similar or enhanced biological effects. nih.gov NPAAs are frequently used as building blocks for these scaffolds. lifechemicals.com

Statine and its Significance: A prominent example of an NPAA used in peptidomimetic design is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid , commonly known as Statine . smolecule.combiosynth.com Statine is a crucial component of pepstatin, a potent natural inhibitor of aspartic proteases like pepsin and renin. oup.comacs.org The unique structure of Statine, particularly its (3S,4S) stereochemistry, allows it to act as a transition-state analogue, effectively blocking the active site of these enzymes. oup.comnih.gov It is believed to function as a bioisosteric replacement for a dipeptide unit within a substrate. nih.gov

Structural Comparison and Implications: (4S)-4-Acetamido-6-methylheptanoic acid can be viewed as a structural analogue of Statine. Both molecules share the 6-methylheptanoic acid backbone. The key differences lie at the C3 and C4 positions.

| Feature | (4S)-4-Acetamido-6-methylheptanoic Acid | Statine [(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid] |

|---|---|---|

| Backbone | 6-methylheptanoic acid | 6-methylheptanoic acid |

| C3 Substituent | Hydrogen (No hydroxyl group) | Hydroxyl (-OH) group |

| C4 Substituent | Acetamido (-NHCOCH3) group | Amino (-NH2) group |

| Stereochemistry at C4 | (S) | (S) |

The acetamido group in the target compound is essentially an N-acetylated version of the amino group found in Statine. This modification, along with the absence of the C3 hydroxyl group, suggests that while (4S)-4-Acetamido-6-methylheptanoic acid shares a foundational scaffold with Statine, its binding properties and potential inhibitory activities would be different. Its structural similarity to a natural substrate analogue makes it a candidate for investigation as an enzyme inhibitor or a modulator of protein-protein interactions, embodying the core principles of peptidomimetic design. smolecule.com

Structure

3D Structure

Properties

CAS No. |

66182-00-1 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(4S)-4-acetamido-6-methylheptanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |

InChI Key |

QIYZBZLCCSGEJX-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)C[C@H](CCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Molecular Interactions and Biological Activities of Compounds Featuring the 4s 4 Acetamido 6 Methylheptanoic Acid Motif or Close Analogues

Aspartyl Protease Inhibition

Aspartyl proteases are a class of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site, which are crucial for their catalytic activity. These enzymes are involved in a wide range of physiological processes, making them attractive targets for therapeutic intervention. Compounds incorporating the (4S)-4-Acetamido-6-methylheptanoic acid motif have been investigated as inhibitors of several key aspartyl proteases.

Modulatory Effects on Cathepsin D Activity and Substrate Recognition

Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. nih.gov Its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases. The design of specific inhibitors for Cathepsin D is therefore an area of active research.

Natural products and their synthetic analogues have provided valuable starting points for the development of Cathepsin D inhibitors. For instance, izenamides, linear depsipeptides isolated from marine cyanobacterium, have been shown to inhibit Cathepsin D. mdpi.com A key structural feature of izenamides A and B is the presence of a statine (B554654) unit, specifically (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, which is a close analogue of (4S)-4-Acetamido-6-methylheptanoic acid. mdpi.com

Studies on synthetic variants of izenamide B have demonstrated that the natural (3S,4S)-statine unit is essential for their inhibitory activity against Cathepsin D. mdpi.com When this natural statine was replaced with its diastereomers, the resulting izenamide B variants showed no inhibitory activity. mdpi.com This highlights the critical importance of the stereochemistry at the C3 and C4 positions of the statine core for effective binding to the active site of Cathepsin D.

Table 1: Inhibitory Effects of Izenamide B and its Analogues on Cathepsin D

| Compound | Statine Unit | Inhibition of Cathepsin D (%) at 0.5 µM | Inhibition of Cathepsin D (%) at 1.0 µM |

| Izenamide B (2) | (3S,4S)-Sta | 8.12 | 14.76 |

| Izenamide B variant (4) | unnatural Sta | 0 | 0 |

| Izenamide B variant (5) | unnatural Sta | 0 | 0 |

| Izenamide B variant (6) | unnatural Sta | 0 | 0 |

Data sourced from a study on the structural congeners of izenamides. mdpi.com

Renin Inhibition Through Transition-State Analogues

Renin is another critical aspartyl protease that plays a pivotal role in the renin-angiotensin system, which regulates blood pressure and electrolyte balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension. The design of renin inhibitors has heavily relied on the concept of transition-state analogues, with statine and its derivatives being extensively explored. acs.orgnih.gov

Peptides based on the N-terminal sequence of human angiotensinogen, the natural substrate of renin, have been synthesized with statine or its novel analogues replacing the scissile peptide bond. nih.gov These analogues, such as (3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads), have shown potent inhibition of renin. For instance, a peptide incorporating Ads at position 10 exhibited an IC50 of 12 nM against rat renin. nih.gov These findings underscore the effectiveness of statine-like structures in mimicking the tetrahedral intermediate of the renin-catalyzed reaction.

Table 2: Inhibition of Rat Renin by Peptides Containing Statine and its Analogues

| Peptide | Analogue at Position 10 | IC50 (nM) for Rat Renin |

| Boc-His-Pro-Phe-His-Sta -Val-Ile-His-NH2 (VI) | Statine (Sta) | - |

| Boc-His-Pro-Phe-His-Ads -Val-Ile-His-NH2 (VII) | (3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads) | 12 |

Data from a study on novel renin inhibitors containing analogues of statine. nih.gov

HIV Protease Binding and Conformational Perturbations

Human Immunodeficiency Virus (HIV) protease is an aspartyl protease that is essential for the replication of the HIV virus. It cleaves viral polyproteins into functional proteins, making it a prime target for antiretroviral therapy. researchgate.net The development of HIV protease inhibitors has been a major success of structure-based drug design. researchgate.net

Many successful HIV protease inhibitors are competitive inhibitors that bind to the active site of the enzyme. nih.gov The design of these inhibitors often incorporates non-cleavable dipeptide isosteres that mimic the transition state of the substrate. nih.gov Scaffolds like the (R)-(hydroxyethylene)sulfonamide isostere have been utilized in the design of potent inhibitors. nih.gov While direct studies on (4S)-4-Acetamido-6-methylheptanoic acid in HIV protease inhibition are not prevalent, its structural similarity to transition-state mimics suggests its potential as a building block in the design of novel inhibitors. The acetamido group could engage in hydrogen bonding interactions within the active site, while the methylheptanoic acid side chain could occupy the hydrophobic pockets of the enzyme, potentially leading to conformational changes that inhibit its function. The design of inhibitors that fit within the substrate envelope of HIV protease is a strategy to combat drug resistance. nih.gov

Interactions with Other Proteolytic Enzymes

Beyond aspartyl proteases, the unique structural features of the (4S)-4-Acetamido-6-methylheptanoic acid motif and its analogues make them interesting candidates for inhibiting other classes of proteolytic enzymes.

Modulation of Bacterial Gingipains

Gingipains are cysteine proteases produced by the periodontopathic bacterium Porphyromonas gingivalis and are major virulence factors in periodontal disease. nih.govtandfonline.com The inhibition of gingipains is a promising therapeutic strategy for managing periodontitis and associated systemic diseases. tandfonline.com

Various classes of compounds have been investigated as gingipain inhibitors, including synthetic compounds and natural products. tandfonline.com Peptide-based inhibitors have also been explored. For example, peptides derived from κ-casein have been shown to inhibit both Arg-specific (Rgp) and Lys-specific (Kgp) gingipains. nih.gov While there is a lack of specific research on (4S)-4-Acetamido-6-methylheptanoic acid as a gingipain inhibitor, the exploration of peptide analogues and small molecules that can disrupt the function of these bacterial proteases is an active area of research. nih.gov The incorporation of non-natural amino acids or peptide mimics could lead to the development of more stable and potent gingipain inhibitors.

Chymotrypsin (B1334515) and Trypsin Inhibitory Profiles of Related Peptides

Chymotrypsin and trypsin are serine proteases that play crucial roles in digestion. libretexts.orgnih.gov They have different substrate specificities, with chymotrypsin preferring aromatic residues and trypsin favoring basic residues at the cleavage site. nih.gov The study of inhibitors for these enzymes provides valuable insights into protease-ligand interactions.

The incorporation of non-natural amino acids into peptide substrates and inhibitors can significantly alter their interaction with chymotrypsin and trypsin. mdpi.com The substrate specificity of chymotrypsin is influenced by the hydrophobicity, aromaticity, and steric bulk of the amino acid residues in the substrate. mdpi.com Introducing unnatural amino acids with branched side chains or aliphatic rings can modulate the reaction velocity and specificity of chymotrypsin. mdpi.com For example, a substrate containing the unnatural amino acid cyclohexylalanine, which is highly hydrophobic, showed a high reaction velocity with chymotrypsin. mdpi.com This suggests that a motif like (4S)-4-Acetamido-6-methylheptanoic acid, with its alkyl side chain, could influence the inhibitory profile of peptides targeting serine proteases by interacting with their hydrophobic binding pockets.

Application as Biochemical Probes in Enzymology Research

Biochemical probes are indispensable tools in the field of enzymology, enabling researchers to isolate, quantify, and structurally characterize enzymes. Compounds that can selectively interact with an enzyme's active site or other binding pockets are often functionalized to serve as probes for a variety of experimental techniques. The unique structural features of a molecule, such as the acetamido and isobutyl groups of (4S)-4-Acetamido-6-methylheptanoic acid, could theoretically be exploited for such purposes. However, there is no specific evidence in the literature to suggest that this particular molecule has been developed or utilized in this capacity.

Utilization in Enzyme Affinity Purification and Active Site Titration

Enzyme affinity purification is a powerful technique that relies on the specific, non-covalent interaction between an enzyme and a ligand that has been immobilized on a solid support. This allows for the selective isolation of a target enzyme from a complex biological mixture. A compound like (4S)-4-Acetamido-6-methylheptanoic acid could potentially be tethered to a chromatography resin to create an affinity matrix. If this compound were a known inhibitor or substrate analogue for a particular enzyme, this matrix could be used to purify that enzyme.

Active site titration is a method used to determine the concentration of active enzyme molecules in a sample. This is often achieved by using a titrant that reacts stoichiometrically with the active site. While certain classes of compounds are routinely used for this purpose, there are no published reports of (4S)-4-Acetamido-6-methylheptanoic acid or its close analogues being employed as active site titrants.

Table 1: Potential (but currently undocumented) Applications in Enzyme Purification and Titration

| Technique | Potential Role of (4S)-4-Acetamido-6-methylheptanoic Acid | Status of Research |

| Enzyme Affinity Purification | As an immobilized ligand to selectively bind and isolate a target enzyme. | No published studies found. |

| Active Site Titration | As a stoichiometric inhibitor to quantify the concentration of active enzyme sites. | No published studies found. |

Contribution to Structural Mapping of Enzyme Binding Sites

Understanding the three-dimensional structure of an enzyme's binding site is crucial for elucidating its mechanism of action and for the rational design of inhibitors. Small molecules that bind to these sites can be used as probes in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to map the architecture of the binding pocket. The binding of a ligand like (4S)-4-Acetamido-6-methylheptanoic acid could reveal key interactions with amino acid residues, providing insights into the forces that govern molecular recognition.

Despite the potential for such applications, there is no evidence in the scientific literature of (4S)-4-Acetamido-6-methylheptanoic acid being used to structurally map the binding site of any enzyme.

Table 2: Potential (but currently undocumented) Contributions to Structural Biology

| Technique | Potential Contribution of (4S)-4-Acetamido-6-methylheptanoic Acid | Status of Research |

| X-ray Crystallography | Co-crystallization with a target enzyme to reveal binding site interactions at atomic resolution. | No published structures found. |

| NMR Spectroscopy | To probe ligand-enzyme interactions in solution and map the binding interface. | No published studies found. |

Computational Chemistry and Molecular Modeling of 4s 4 Acetamido 6 Methylheptanoic Acid and Its Bioactive Congeners

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like (4S)-4-Acetamido-6-methylheptanoic acid. These methods allow for a detailed exploration of the molecule's potential energy surface, revealing the relative stabilities of its various conformations. By identifying the lowest energy conformers, researchers can predict the most probable shapes the molecule will adopt in different environments. This conformational analysis is crucial, as the three-dimensional structure of a ligand directly influences its ability to bind to a biological target.

Beyond conformational preferences, quantum chemical calculations provide a wealth of information about the electronic properties of the molecule. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are indicative of the molecule's reactivity and its ability to participate in charge-transfer interactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights regions of the molecule that are electron-rich or electron-poor, which are key determinants of non-covalent interactions with a receptor.

Table 1: Calculated Electronic Properties of (4S)-4-Acetamido-6-methylheptanoic Acid

| Property | Value | Significance |

| HOMO Energy | -0.235 Hartrees | Relates to the ability to donate electrons. |

| LUMO Energy | 0.052 Hartrees | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.287 Hartrees | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.45 Debye | Reflects the overall polarity of the molecule. |

| Mulliken Charge on Carbonyl Oxygen | -0.58 e | Indicates a region of high electron density, prone to hydrogen bonding. |

| Mulliken Charge on Amide Hydrogen | +0.25 e | Indicates a region of low electron density, a potential hydrogen bond donor. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific quantum chemical studies on (4S)-4-Acetamido-6-methylheptanoic acid are not publicly available.

Molecular Docking and Dynamics Simulations of Ligand-Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is instrumental in understanding the binding mode of (4S)-4-Acetamido-6-methylheptanoic acid within the active site of its putative biological target. By systematically exploring various translational, rotational, and conformational degrees of freedom of the ligand, docking algorithms can identify the most stable binding pose, which is typically the one with the lowest binding energy. The results of molecular docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the stability of the ligand-enzyme complex.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-receptor interactions over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the enzyme and to assess the stability of the binding pose predicted by docking. These simulations can reveal subtle conformational changes and the role of solvent molecules in the binding process, offering a more comprehensive understanding of the binding thermodynamics and kinetics.

Table 2: Predicted Interactions of (4S)-4-Acetamido-6-methylheptanoic Acid with a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 122 | Hydrogen Bond (with amide NH) | 2.9 |

| ARG 145 | Salt Bridge (with carboxylate) | 3.5 |

| LEU 89 | Hydrophobic | 3.8 |

| VAL 111 | Hydrophobic | 4.1 |

| SER 121 | Hydrogen Bond (with carbonyl O) | 3.1 |

Note: This data is hypothetical and serves to illustrate the types of interactions that could be identified through molecular docking studies.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is particularly valuable in the early stages of drug discovery for identifying novel derivatives of a lead compound like (4S)-4-Acetamido-6-methylheptanoic acid. By creating a virtual library of analogs with modifications to the parent structure, researchers can rapidly assess the potential of these new compounds without the need for time-consuming and expensive synthesis and experimental testing.

The design of a virtual library typically involves making systematic modifications to the lead compound's scaffold, such as altering functional groups, changing the length of alkyl chains, or introducing new ring systems. These virtual compounds are then docked into the target receptor's binding site, and their predicted binding affinities are used to prioritize them for synthesis and further investigation. This structure-based drug design approach can significantly accelerate the discovery of more potent and selective inhibitors.

Table 3: Virtual Library of (4S)-4-Acetamido-6-methylheptanoic Acid Derivatives and Predicted Binding Affinities

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| 1 | Parent Compound | -7.2 |

| 2 | Methyl group replaced with ethyl | -7.5 |

| 3 | Acetamido group replaced with propionamido | -7.8 |

| 4 | Heptanoic acid replaced with octanoic acid | -7.3 |

| 5 | Addition of a hydroxyl group at C5 | -8.1 |

Note: The binding affinities presented are for illustrative purposes and represent hypothetical outcomes of a virtual screening campaign.

Elucidation of Stereospecific Recognition and Binding Modes

The stereochemistry of a molecule is often a critical determinant of its biological activity. In the case of (4S)-4-Acetamido-6-methylheptanoic acid, the "(4S)" designation specifies a particular three-dimensional arrangement of atoms around the chiral center at the fourth carbon. This stereospecificity is crucial for the molecule's ability to fit precisely into the binding site of its biological target, much like a key fits into a lock. Computational methods are exceptionally well-suited for investigating the principles of stereospecific recognition.

By building and docking different stereoisomers of 4-Acetamido-6-methylheptanoic acid (e.g., the (4R) enantiomer or diastereomers), researchers can compare their predicted binding modes and affinities. These studies can reveal why one stereoisomer is more active than another by highlighting subtle differences in their interactions with the receptor. For instance, the (4S) isomer might be able to form a crucial hydrogen bond that the (4R) isomer cannot due to an unfavorable orientation of a key functional group. Such insights are invaluable for understanding the molecular basis of stereoselectivity and for guiding the synthesis of enantiomerically pure compounds.

Table 4: Comparison of Predicted Binding Affinities for Stereoisomers of 4-Acetamido-6-methylheptanoic Acid

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Differentiating Interaction |

| (4S) | -7.2 | Favorable hydrogen bond with SER 121 |

| (4R) | -5.8 | Steric clash with LEU 89 |

| (4S, 6R) | -6.5 | Altered hydrophobic contacts |

| (4S, 6S) | -7.1 | Similar binding to the parent (4S) |

Note: This table provides a hypothetical comparison to illustrate the concept of stereospecific recognition and how it can be evaluated computationally.

Metabolic Stability and Degradation Pathways of 4s 4 Acetamido 6 Methylheptanoic Acid Derivatives in Biological Systems

Strategies for Enhancing Metabolic Persistence of Peptidomimetics

Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid degradation by proteases. lifechemicals.comlongdom.org A variety of chemical modification strategies have been developed to enhance their persistence in biological systems, thereby improving their pharmacokinetic profiles. nih.govresearchgate.net

Key strategies include:

N- and C-Terminal Modifications: The terminal ends of linear peptides are particularly vulnerable to exopeptidases. Modifications such as N-acetylation or C-terminal amidation can block these enzymes, significantly extending the compound's half-life. creative-peptides.com

Incorporation of Unnatural Amino Acids: Replacing standard L-amino acids with D-amino acids or other non-proteinogenic amino acids at metabolically labile sites can sterically hinder protease recognition and cleavage, thereby reducing the rate of degradation. creative-peptides.comeurekaselect.com

Backbone Modification: Altering the peptide backbone, for instance by introducing N-methylation or creating peptide bond isosteres (e.g., reduced amide bonds), can disrupt the conformation required for enzyme binding and catalysis. nih.gov

Cyclization: Constraining the peptide structure through cyclization—whether head-to-tail, side-chain-to-side-chain, or other variations—can lock the molecule into a conformation that is less susceptible to proteolytic enzymes. nih.govcreative-peptides.com This strategy not only enhances stability but can also improve receptor affinity. nih.gov

PEGylation and Lipidization: The conjugation of polyethylene (B3416737) glycol (PEG) chains or fatty acid moieties can increase the hydrodynamic radius of the molecule, which helps to reduce renal clearance and shield it from enzymatic attack. creative-peptides.com

These modifications, often used in combination, are crucial for converting a biologically active but unstable peptide lead into a viable therapeutic candidate with improved in vivo stability. nih.gov

Table 1: Overview of Strategies to Enhance Metabolic Stability of Peptidomimetics

| Strategy | Mechanism of Action | Primary Benefit |

|---|---|---|

| N- and C-Terminal Capping | Blocks degradation by exopeptidases. | Prevents terminal degradation. |

| D-Amino Acid Substitution | Creates structures not recognized by proteases that target L-amino acids. | Reduces cleavage at specific sites. |

| Backbone Modification | Alters the peptide bond, preventing protease binding and cleavage. | Enhances overall structural robustness. |

| Cyclization | Reduces conformational flexibility and protects cleavage sites. | Increases resistance to both endo- and exopeptidases. |

| PEGylation/Lipidization | Increases molecular size and masks cleavage sites. | Reduces renal clearance and enzymatic access. |

Enzymatic Biotransformations of Related Heptanoic Acid Scaffolds

While direct metabolic data for (4S)-4-Acetamido-6-methylheptanoic acid is not extensively documented, its degradation pathways can be inferred from the known biotransformation of related short- and medium-chain fatty acids (SCFAs and MCFAs). nih.govyoutube.com The heptanoic acid backbone is a medium-chain fatty acid that is subject to several key enzymatic processes, primarily within the liver and other metabolically active tissues. youtube.commdpi.com

The principal metabolic pathway for fatty acids is mitochondrial beta-oxidation . For a heptanoic acid scaffold, this process would involve a series of enzymatic reactions that sequentially shorten the alkyl chain. Heptanoic acid (C7) is an odd-chain fatty acid, and its metabolism yields acetyl-CoA and a final three-carbon unit, propionyl-CoA. nih.gov This contrasts with even-chain fatty acids, which yield only acetyl-CoA. The propionyl-CoA can then enter the Krebs cycle after being converted to succinyl-CoA. nih.gov

Key enzymes and pathways involved include:

Acyl-CoA Synthetases: These enzymes activate the fatty acid by converting it to its coenzyme A (CoA) thioester, such as heptanoyl-CoA, a necessary first step for metabolism.

Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial, rate-limiting step of beta-oxidation. Studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD) is a major contributor to heptanoic acid metabolism, though short-chain acyl-CoA dehydrogenase (SCAD) also exhibits activity toward heptanoyl-CoA. nih.gov

Cytochrome P450 (CYP) Enzymes: While beta-oxidation is the primary route, omega-oxidation by CYP enzymes can also occur, leading to the formation of dicarboxylic acids. This pathway becomes more significant when beta-oxidation is impaired.

The presence of the acetamido and methyl groups on the (4S)-4-Acetamido-6-methylheptanoic acid structure would likely influence these pathways. The methyl group at the 6-position could sterically hinder the beta-oxidation process, potentially slowing metabolism and leading to the formation of alternative metabolites. The acetamido group may undergo hydrolysis by amidases to yield an amino group, which could then be subject to further biotransformation. The ultimate metabolic fate would be a complex interplay of these enzymatic systems, leading to a variety of smaller, more polar metabolites that can be readily excreted. nih.gov

Table 2: Potential Enzymatic Pathways for Heptanoic Acid Scaffolds

| Metabolic Pathway | Key Enzymes | Primary Metabolites | Location |

|---|---|---|---|

| Beta-Oxidation | Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases (MCAD, SCAD) | Acetyl-CoA, Propionyl-CoA | Mitochondria |

| Omega-Oxidation | Cytochrome P450 (CYP4A family) | Dicarboxylic acids | Endoplasmic Reticulum |

| Hydrolysis | Amidases/Esterases | De-acetylated amine, Carboxylic acid | Various tissues |

In Vitro Models for Metabolic Stability Assessment

Evaluating the metabolic stability of a new chemical entity is a critical step in drug discovery. researchgate.netwuxiapptec.com A variety of in vitro models are employed to predict a compound's in vivo behavior, providing essential data on its half-life and potential for metabolic clearance. nuvisan.comnih.gov These assays measure the rate of disappearance of the parent compound over time when incubated with specific biological preparations. wuxiapptec.com

Commonly used in vitro systems include:

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells. nuvisan.com They are a cost-effective and widely used model containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism. wuxiapptec.com

Hepatocytes: These are whole liver cells that provide a more comprehensive metabolic picture, as they contain both Phase I and Phase II (conjugative) enzymes, as well as active transporter systems. nuvisan.comwuxiapptec.com Cryopreserved or fresh hepatocytes from various species (human, rat, mouse) are used to study the complete metabolic profile and predict hepatic clearance. nuvisan.com

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. wuxiapptec.com The S9 fraction is useful for investigating both Phase I and Phase II metabolic pathways, including reactions mediated by enzymes like UGTs and SULTs. wuxiapptec.com

Recombinant Enzymes: Using specific, individually expressed enzymes (e.g., a single CYP isozyme) allows for precise identification of the enzymes responsible for a compound's metabolism. This is crucial for predicting potential drug-drug interactions. researchgate.net

In these assays, the test compound is incubated with the chosen biological matrix and necessary cofactors (e.g., NADPH for CYP activity). researchgate.net Samples are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which are then used to predict in vivo hepatic clearance and bioavailability. nih.gov

Table 3: Comparison of In Vitro Models for Metabolic Stability

| Model System | Enzymes Present | Primary Use | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Phase I (CYPs, FMOs) | Screening for oxidative metabolism | High throughput, cost-effective | Lacks Phase II enzymes and transporters |

| Hepatocytes | Phase I & II, Transporters | Predicting overall hepatic clearance | Metabolically complete, "gold standard" | Lower throughput, more expensive |

| S9 Fraction | Phase I & II (Microsomal & Cytosolic) | Broad metabolic profiling | More comprehensive than microsomes | Cofactor requirements, lower activity than hepatocytes |

| Recombinant Enzymes | Specific individual enzymes | Reaction phenotyping | Identifies specific metabolizing enzymes | Does not provide overall clearance data |

Future Directions and Emerging Research Avenues for 4s 4 Acetamido 6 Methylheptanoic Acid Research

Exploration of Novel Biological Targets Beyond Classical Proteases

While many N-acetylated amino acids are recognized for their interactions with proteases, the exploration of other biological targets for compounds like (4S)-4-Acetamido-6-methylheptanoic acid is a burgeoning field. The structural motifs present in this molecule, including its chirality and N-acetylation, suggest the potential for interactions with a diverse range of protein families.

Future research could focus on identifying non-protease targets by employing high-throughput screening methods against various receptor and enzyme classes. N-acyl amino acids, a broader category to which this compound belongs, have been shown to be involved in a variety of biological processes, hinting at a wider range of potential molecular targets. nih.govunite.itresearchgate.net The endogenous roles of similar N-acetylated amino acids are still under investigation, suggesting that a systematic exploration of their biological targets is warranted. nilssonlab.se

Table 1: Potential Non-Protease Target Classes for N-Acetylated Amino Acids

| Target Class | Potential Role of N-Acetylated Amino Acids |

| G-protein coupled receptors (GPCRs) | Modulation of signaling pathways |

| Ion Channels | Regulation of ion flow across cell membranes |

| Nuclear Receptors | Influence on gene expression |

| Kinases | Inhibition or activation of phosphorylation cascades |

Advanced Spectroscopic and Structural Characterization Methodologies

The chiral nature of (4S)-4-Acetamido-6-methylheptanoic acid makes advanced spectroscopic and structural analysis crucial for understanding its properties and interactions. Techniques that are sensitive to stereochemistry can provide detailed insights into its three-dimensional structure and behavior in different environments.

Microwave spectroscopy, particularly enantiomer-specific techniques, offers a powerful tool for distinguishing between enantiomers in the gas phase and providing precise structural information. harvard.eduresearchgate.net Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are other spectroscopic methods that can probe the stereochemistry of chiral molecules. researchgate.net For structural elucidation in the solid state, X-ray crystallography of the compound or its derivatives could provide definitive three-dimensional structural data. researchgate.net Computational modeling can also be employed to predict and analyze the structural features of the molecule. acs.org

Table 2: Advanced Methodologies for Chiral Molecule Characterization

| Methodology | Information Gained |

| Enantiomer-Specific Microwave Spectroscopy | Precise rotational constants, dipole moments, and enantiomeric differentiation. harvard.eduresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Information on the absolute configuration and solution-phase conformation. |

| Raman Optical Activity (ROA) | Stereochemical information complementary to VCD. |

| X-ray Crystallography | Definitive solid-state three-dimensional structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral solvating or derivatizing agents can be used to distinguish enantiomers and provide structural information in solution. |

Integration with Chemical Biology Tools for Target Identification and Validation

Identifying the specific cellular targets of (4S)-4-Acetamido-6-methylheptanoic acid is a critical step in elucidating its biological function. Chemical biology provides a powerful toolkit for this purpose, enabling the development of probes to identify and validate molecular targets in complex biological systems.

One approach involves synthesizing derivatives of the compound that incorporate a reactive group or a reporter tag. rsc.org These chemical probes can then be used in techniques such as activity-based protein profiling (ABPP) or affinity chromatography to isolate and identify binding partners from cell lysates. ox.ac.uknih.gov Once potential targets are identified, validation can be achieved through various methods, including genetic knockdown or knockout of the target protein to observe changes in the cellular response to the parent compound. ox.ac.uk

Potential as a Building Block in Complex Macromolecular Assemblies and Conjugates

The unique structural features of (4S)-4-Acetamido-6-methylheptanoic acid, including its chirality and functional groups, make it a potentially valuable building block for the synthesis of complex macromolecules and bioconjugates. Amino acid derivatives are widely used in the construction of novel polymers and materials with specific properties. tandfonline.comnbinno.com

The N-acetyl group and the carboxylic acid moiety provide handles for chemical modification and incorporation into larger structures. nih.gov For example, it could be polymerized to form novel polyamides or incorporated into peptides to introduce specific structural constraints or functionalities. The self-assembly properties of N-acetylated amino acids could also be explored to create new nanomaterials. researchgate.netnih.govnih.govd-nb.info Furthermore, its structure could be integrated into bioconjugates, where it might serve as a linker or a recognition motif. nih.govlibretexts.orgwikipedia.org

Table 3: Potential Applications in Macromolecular Chemistry

| Application Area | Potential Role of (4S)-4-Acetamido-6-methylheptanoic Acid |

| Polymer Synthesis | Monomer for the creation of novel biocompatible or biodegradable polymers. acs.org |

| Peptide Modification | Introduction of non-natural residues to influence peptide structure and function. |

| Self-Assembling Materials | Formation of nanofibers, hydrogels, or other nanostructures. nih.govd-nb.info |

| Bioconjugation | Linker to connect different molecular entities, such as a drug and a targeting moiety. libretexts.orgwikipedia.org |

Q & A

Basic Questions

Q. How is (4S)-4-Acetamido-6-methylheptanoic acid synthesized and characterized in laboratory settings?

- Methodology : Synthesis typically involves peptide coupling or acetylation of precursor amines, followed by chiral resolution to ensure stereochemical purity. For example, reductive amination of 6-methylheptanoic acid derivatives with protected acetamide groups can yield the desired stereoisomer. Purification via reverse-phase HPLC or column chromatography is critical to isolate the compound. Characterization employs NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and chiral HPLC to verify enantiomeric excess .

Q. What analytical techniques are most reliable for confirming the stereochemical purity of (4S)-4-Acetamido-6-methylheptanoic acid?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with optimized mobile phases to resolve enantiomers.

- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with reference data to confirm the 4S configuration.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, though this requires high-purity crystalline samples .

Q. How can researchers validate the pharmacological relevance of (4S)-4-Acetamido-6-methylheptanoic acid in cellular assays?

- Methodology :

- Dose-Response Studies : Test compound efficacy across a concentration range (e.g., 1 nM–100 µM) in cell viability or enzyme inhibition assays.

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation rates.

- Target Engagement : Employ techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets .

Advanced Research Questions

Q. How can experimental design address contradictions in reported physicochemical properties (e.g., solubility, logP) of (4S)-4-Acetamido-6-methylheptanoic acid?

- Methodology :

- Standardized Protocols : Replicate measurements under controlled conditions (pH, temperature) using techniques like shake-flask solubility assays or HPLC-derived logP calculations.

- Cross-Validation : Compare data from multiple labs using orthogonal methods (e.g., NMR vs. MS for purity).

- Systematic Reviews : Apply frameworks like COSMOS-E to synthesize evidence and identify methodological biases .

Q. What computational approaches predict the environmental fate of (4S)-4-Acetamido-6-methylheptanoic acid in aquatic systems?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways under varying pH and salinity conditions.

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation rates using descriptors like topological polar surface area.

- In Silico Toxicity Prediction : Tools like ECOSAR can forecast ecotoxicological endpoints based on structural analogs .

Q. How can batch-to-batch variability in synthesis be minimized for reproducible pharmacological studies?

- Methodology :

- Process Optimization : Control reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE) approaches.

- Quality Control (QC) : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progress.

- Stability Studies : Assess storage conditions (e.g., lyophilization vs. solution) to prevent degradation .

Q. What strategies resolve conflicting bioactivity data in studies of (4S)-4-Acetamido-6-methylheptanoic acid across different cell lines?

- Methodology :

- Mechanistic Profiling : Use transcriptomics or proteomics to identify cell line-specific signaling pathways.

- Cofactor Dependency Tests : Evaluate whether activity requires specific enzymes or metabolites absent in certain models.

- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like passage number or culture media .

Methodological Considerations

- Experimental Design : Follow randomized block designs for in vivo/in vitro studies to account for confounding variables (e.g., harvest season effects in biological replicates) .

- Data Analysis : Use MM/GBSA calculations (molecular mechanics/generalized Born surface area) to refine binding affinity predictions from docking studies .

- Reporting Standards : Document synthetic protocols, analytical parameters, and raw data in appendices to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.